molecular formula C15H9NO4 B5264821 Coumarine, 6-nitro-3-phenyl-

Coumarine, 6-nitro-3-phenyl-

Cat. No.: B5264821
M. Wt: 267.24 g/mol
InChI Key: NZIIZXLAGCTAMA-UHFFFAOYSA-N
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Description

Coumarine, 6-nitro-3-phenyl- is a derivative of coumarin, a naturally occurring compound found in many plants Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Coumarine, 6-nitro-3-phenyl- typically involves the nitration of 3-phenylcoumarin. This can be achieved through the reaction of 3-phenylcoumarin with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is usually carried out at low temperatures to control the nitration process and prevent over-nitration.

Industrial Production Methods

Industrial production of Coumarine, 6-nitro-3-phenyl- follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Coumarine, 6-nitro-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted coumarins: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Coumarine, 6-nitro-3-phenyl- has a wide range of applications in scientific research:

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of fluorescent dyes and sensors due to its unique photophysical properties.

Mechanism of Action

The mechanism of action of Coumarine, 6-nitro-3-phenyl- involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound with a simpler structure and diverse biological activities.

    3-Phenylcoumarin: A derivative with a phenyl group, known for its enhanced biological properties.

    6-Nitrocoumarin: A derivative with a nitro group, studied for its unique chemical reactivity and applications.

Uniqueness

Coumarine, 6-nitro-3-phenyl- stands out due to the combined presence of both a nitro group and a phenyl group, which enhances its chemical reactivity and potential applications. The nitro group introduces additional sites for chemical modification, while the phenyl group improves its interaction with biological targets, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

6-nitro-3-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9NO4/c17-15-13(10-4-2-1-3-5-10)9-11-8-12(16(18)19)6-7-14(11)20-15/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIIZXLAGCTAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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